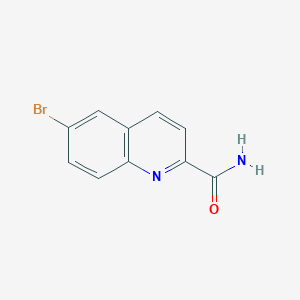

6-Bromoquinoline-2-carboxamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPODGJMFLAPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromoquinoline 2 Carboxamide and Its Chemical Precursors

Exploration of Alternative Synthetic Pathways for 6-Bromoquinoline-2-carboxamide Analogs

Palladium-Catalyzed Cross-Coupling Methodologies for Bromoquinoline Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of functionalized quinoline (B57606) systems. nih.govlibretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org For the synthesis of bromoquinoline intermediates, reactions like the Suzuki-Miyaura coupling are particularly relevant. nih.govmdpi.com

The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide (e.g., a bromoquinoline derivative) to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnobelprize.org The choice of ligands, bases, and reaction conditions is crucial for the success and efficiency of these transformations. nih.gov

Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective in palladium-catalyzed cross-coupling reactions, enabling the coupling of a wide range of substrates, including heteroaryl systems, often at room temperature and with low catalyst loadings. nih.govscispace.com These advanced catalyst systems have expanded the scope of possible transformations, making the synthesis of complex quinoline derivatives more accessible. nih.gov For instance, the Suzuki-Miyaura coupling can be used to introduce various substituents onto the quinoline core by coupling a bromoquinoline with a suitable boronic acid or boronate ester. nih.govmdpi.com

In a specific example of a related synthesis, a palladium-catalyzed Suzuki-Miyaura coupling was employed in the total synthesis of ratanhine, where a bromoquinoline compound was coupled with an advanced boronate ester intermediate using SPhos as the ligand. nih.gov This highlights the utility of such methods in constructing complex molecules containing the quinoline scaffold.

| Catalyst System Component | Role in Reaction | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity | SPhos, XPhos, PPh₃, dppf |

| Base | Activates the organoboron reagent and facilitates the catalytic cycle | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Dissolves reactants and influences reaction rate and outcome | Toluene, Dioxane, DMF, THF |

Microwave-assisted palladium-catalyzed cross-coupling reactions have also emerged as a valuable technique, significantly reducing reaction times and often improving yields for the synthesis of functionalized quinoline derivatives.

Functional Group Interconversions on the Quinoline Scaffold

Once a suitable bromoquinoline precursor is obtained, the synthesis of this compound requires the introduction of the carboxamide group at the 2-position of the quinoline ring. This is typically achieved through a series of functional group interconversions.

A common and efficient route to this compound starts from 6-bromo-2-(tribromomethyl)quinoline. vulcanchem.comchemicalbook.com This precursor undergoes hydrolysis in the presence of concentrated sulfuric acid and heat to yield 6-bromoquinoline-2-carboxylic acid. vulcanchem.comchemicalbook.com This reaction has been reported to proceed in high yield (approximately 96%). vulcanchem.comchemicalbook.com

The resulting 6-bromoquinoline-2-carboxylic acid serves as a key intermediate. vulcanchem.comguidechem.com It can then be converted to the corresponding carboxamide. A standard method for this transformation involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The activated acyl chloride can then be reacted with ammonia (B1221849) or an ammonia equivalent to form the desired this compound.

Alternatively, the carboxylic acid can be coupled directly with an amine source using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). frontiersin.org

Another functional group interconversion of note is the esterification of 6-bromoquinoline-2-carboxylic acid to its methyl ester, methyl 6-bromoquinoline-2-carboxylate. chemicalbook.com This can be accomplished by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of methanesulfonic acid. chemicalbook.com The resulting ester can then be a substrate for amidation to produce this compound.

| Precursor Compound | Reagents and Conditions | Product |

| 6-bromo-2-(tribromomethyl)quinoline | H₂SO₄ (conc.), H₂O, 150°C | 6-bromoquinoline-2-carboxylic acid |

| 6-bromoquinoline-2-carboxylic acid | SOCl₂, heat; then NH₃ | This compound |

| 6-bromoquinoline-2-carboxylic acid | EDCI, HOBt, DIPEA, Amine | Amide derivative |

| 6-bromoquinoline-2-carboxylic acid | Methanol, Methanesulfonic acid, reflux | Methyl 6-bromoquinoline-2-carboxylate |

The chemical reactivity of the quinoline ring and its substituents, such as the bromine atom at the 6-position, allows for a variety of synthetic manipulations, making it a versatile scaffold in medicinal chemistry and materials science. jst.go.jp

Design and Synthesis of Derivatives and Analogs of 6 Bromoquinoline 2 Carboxamide

Strategic Substitutions on the Quinoline (B57606) Ring System

The quinoline ring system offers multiple positions for substitution, allowing for the fine-tuning of a molecule's properties.

Modifications at the 2-Position of the Quinoline Core

The 2-position of the quinoline core is a frequent site for modification. For instance, a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives have been synthesized to evaluate their antagonistic activities. jst.go.jp The synthesis often begins with 6-bromo-2-chloroquinoline (B23617), which is then reacted with various amines or sodium methoxide (B1231860) to introduce different substituents at the 2-position. jst.go.jp

Another approach involves the synthesis of 2-substituted-6-bromoquinolines. This can be achieved by reacting 6-bromo-2-chloroquinoline with different amines or sodium methoxide. jst.go.jp These intermediates can then be further modified, for example, by introducing a cyano group at the 6-position via palladium-catalyzed coupling reactions, which can then be hydrolyzed to the carboxamide. jst.go.jp

Furthermore, the synthesis of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides has been explored to investigate the impact of a bulky lipophilic group at the C-2 position on biological activity. nih.gov

Introduction of Diverse Functionalities at the 6-Position (Bromine Displacement)

The bromine atom at the 6-position of the quinoline ring is a versatile handle for introducing a wide range of functional groups through various chemical reactions. Halogen displacement reactions, where a more reactive halogen displaces a less reactive one, are a common strategy. savemyexams.com

One of the primary methods for modifying the 6-position is through nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, such as amines, to introduce new functionalities. For example, the synthesis of morpholinyl and piperazinyl quinolines has been achieved by activating the 6-bromoquinoline (B19933) through nitration, which facilitates the subsequent nucleophilic substitution of the bromine. semanticscholar.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful tools for modifying the 6-position. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl or other organic fragments.

The synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showcases the replacement of the 6-bromo substituent with other groups to explore their antimycobacterial activity. nih.gov

Exploration of Other Quinoline Ring Positions (e.g., 8-substituted quinoline-2-carboxamides)

Researchers have also explored substitutions at other positions of the quinoline ring to develop novel compounds. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized by reacting 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with various alkyl and benzyl (B1604629) halides. nih.govtandfonline.comtandfonline.com This "tail approach" aims to probe the efficacy of the quinoline scaffold for specific biological activities. tandfonline.com The general synthetic route for these compounds involves several steps, including oxidation and amidation, followed by the introduction of the desired substituent at the 8-position. researchgate.net

Structural Modifications at the Carboxamide Moiety

The carboxamide group is another key site for structural modification, offering opportunities to alter the compound's properties through N-substitution or by replacing the entire linkage with a bioisostere.

N-Substituted Carboxamide Derivatives

The synthesis of N-substituted carboxamide derivatives allows for the introduction of a wide variety of functional groups, influencing factors like solubility, lipophilicity, and biological target interaction. A common synthetic method involves the condensation of quinoline-2-carbonyl chloride with a range of commercially available substituted amines. mdpi.comnih.gov This approach has been used to prepare a diverse library of N-substituted quinoline-2-carboxamides for biological screening. mdpi.comnih.gov

For example, a series of N-(biphenyl-3-yl)quinoline carboxamides were prepared using both solid-phase and solution-phase synthesis. nih.govacs.orgnih.gov This involved the construction of the biphenyl (B1667301) moiety via a Suzuki coupling reaction. nih.govacs.orgnih.gov

Bioisosteric Replacements of the Carboxamide Linkage

Bioisosteric replacement involves substituting the carboxamide linkage with other functional groups that possess similar physical or chemical properties, with the aim of improving stability or potency. In one study, the labile benzanilide (B160483) core in a series of quinoline carboxamide derivatives was replaced with a more stable N-biphenylyl moiety. nih.govacs.org This bioisosteric approach led to the synthesis of N-biphenylyl quinoline carboxamides that demonstrated greater stability. nih.govacs.org

Another example of bioisosteric replacement is the synthesis of 1,2,3-triazole appended bromoquinoline carboxylic acid derivatives. derpharmachemica.com In this case, the carboxamide is effectively replaced by a triazole ring, a known pharmacophore with a broad range of biological activities. derpharmachemica.com

Synthesis of Related Quinoline-Carboxamide Positional Isomers

The synthesis of positional isomers of 6-bromoquinoline-2-carboxamide involves varied and strategic chemical routes, often tailored to achieve specific substitution patterns on the quinoline core. The methodologies generally focus on the construction of a bromo-substituted quinoline carboxylic acid, which serves as a key precursor for the final amidation step. The placement of the bromine atom and the carboxylic acid group is dictated by the choice of starting materials and the reaction sequence, such as the Skraup synthesis, Doebner-von Miller reaction, or modern cross-coupling strategies.

Synthesis of Quinoline-3-Carboxamide (B1254982) Isomers

The preparation of bromo-substituted quinoline-3-carboxamides (B1200007) often begins with the synthesis of the corresponding carboxylic acid. For instance, the synthesis of 5-bromoquinoline-3-carboxylic acid typically involves the halogenation of quinoline-3-carboxylic acid derivatives. Controlling the regioselectivity is critical, and the existing carboxylic acid group helps direct the bromination to the 5-position. Reaction conditions, such as temperature and the choice of solvent (e.g., DMF or acetic acid), must be carefully optimized to minimize the formation of side products.

Another approach yields amino-substituted bromoquinoline-3-carboxylic acids. The synthesis of 2-amino-7-bromoquinoline-3-carboxylic acid and 2-amino-6-bromoquinoline-3-carboxylic acid has been reported. tandfonline.com In one pathway, a 2-chloroquinoline-3-carboxylic acid intermediate is reacted with aqueous ammonia (B1221849) at elevated temperatures (150 °C), leading to the replacement of the chlorine atom with an amino group to furnish the desired 2-aminoquinoline-3-carboxylic acid isomer. tandfonline.com

| Starting Material Example | Key Reaction Steps | Product Isomer (Carboxylic Acid) | Ref |

| Quinoline-3-carboxylic acid | Regioselective bromination | 5-Bromoquinoline-3-carboxylic acid | |

| 2-Chloro-7-bromoquinoline-3-carboxylic acid | Substitution with aqueous ammonia (150 °C) | 2-Amino-7-bromoquinoline-3-carboxylic acid | tandfonline.com |

| 2-Chloro-6-bromoquinoline-3-carboxylic acid | Substitution with aqueous ammonia (150 °C) | 2-Amino-6-bromoquinoline-3-carboxylic acid | tandfonline.com |

Synthesis of Quinoline-4-Carboxamide Isomers

The synthesis of quinoline-4-carboxamides often proceeds through a 6-bromoquinoline-4-carboxylic acid intermediate. ottokemi.com One synthetic route to this class of compounds involves a multi-step process starting from 4-bromoaniline (B143363). google.com For example, the synthesis of 6-bromo-4-chloroquinoline , an important precursor, can be achieved from 4-bromoaniline and ethyl propiolate, which undergo a reaction to form 3-(4-bromoaniline) ethyl acrylate. This intermediate is then cyclized in diphenyl ether to yield 6-bromoquinolin-4(1H)-one, which is subsequently chlorinated with reagents like phosphorus oxychloride to give 6-bromo-4-chloroquinoline. google.com From this intermediate, the 4-carboxylic acid can be formed, followed by amidation.

A different positional isomer, 7-bromoquinoline-4-carboxylic acid , is synthesized from 6-bromoisatin. google.com The process involves a reaction with pyruvic acid in the presence of NaOH to form 7-bromoquinoline-2,4-dicarboxylic acid. google.com Subsequent decarboxylation, often using a reagent like nitrobenzene, selectively removes the carboxylic acid group at the 2-position to yield 7-bromoquinoline-4-carboxylic acid. google.com

| Precursor | Key Synthesis Steps | Resulting Isomer (or Precursor) | Ref |

| 4-Bromoaniline | Reaction with ethyl propiolate, cyclization, chlorination | 6-Bromo-4-chloroquinoline | google.com |

| 6-Bromoisatin | Reaction with pyruvic acid, followed by decarboxylation | 7-Bromoquinoline-4-carboxylic acid | google.com |

Synthesis of Quinoline-6-Carboxamide Isomers

Positional isomers where the carboxamide is at the 6-position and a substituent is at the 2-position have been synthesized as potential mGluR1 antagonists. jst.go.jp The synthesis starts with the preparation of 6-bromoquinolin-2(1H)-one from 4-bromoaniline. jst.go.jp This quinolinone is then treated with phosphorus oxychloride (POCl₃) to give 6-bromo-2-chloroquinoline . jst.go.jp The chloro group can be substituted with various amines or sodium methoxide to yield 2-substituted-6-bromoquinolines. jst.go.jp A subsequent lithiation at -78°C with n-BuLi, followed by quenching with CO₂ gas, introduces the carboxylic acid group at the 6-position. jst.go.jp The final step is an amide coupling reaction using a coupling agent like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to produce the desired 2-substituted quinoline-6-carboxamides. jst.go.jp

| Intermediate | Reagents/Conditions | Product | Ref |

| 6-Bromoquinolin-2(1H)-one | 1. POCl₃ 2. Amine or NaOMe | 2-Substituted-6-bromoquinoline | jst.go.jp |

| 2-Substituted-6-bromoquinoline | 1. n-BuLi, THF, -78°C 2. CO₂ | 2-Substituted-quinoline-6-carboxylic acid | jst.go.jp |

| 2-Substituted-quinoline-6-carboxylic acid | Amine, HBTU | 2-Substituted-quinoline-6-carboxamide | jst.go.jp |

Synthesis of Quinoline-8-Carboxamide Isomers

The synthesis of quinoline-8-carboxamides has been explored for the development of PARP-1 inhibitors. acs.org A key strategy involves using 2,8-dibromoquinoline as a starting material. acs.org A selective palladium-catalyzed coupling reaction (e.g., Suzuki, Sonogashira, or Stille) is first performed to introduce a substituent at the more reactive 2-position, yielding an intermediate 2-(alkyl/aryl)-8-bromoquinoline. acs.org The next step involves a lithium-bromine exchange at the 8-position, followed by reaction with an electrophile like trimethylsilyl (B98337) isocyanate to form the 8-carboxamide group. acs.org This method allows for the synthesis of various 2-substituted quinoline-8-carboxamides . acs.org

| Starting Material | Key Reaction Steps | Resulting Isomer | Ref |

| 2,8-Dibromoquinoline | 1. Selective Pd-catalyzed coupling at C-2 2. Lithium-bromine exchange at C-8 3. Reaction with trimethylsilyl isocyanate | 2-Substituted-quinoline-8-carboxamide | acs.org |

Advanced Spectroscopic and Structural Characterization of 6 Bromoquinoline 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. filab.fr Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 6-bromoquinoline-2-carboxamide, confirming the substitution pattern on the quinoline (B57606) ring and the presence of the carboxamide functional group.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their electronic environment. For this compound, distinct signals are expected for the five protons on the quinoline core. The bromine atom at the 6-position and the carboxamide group at the 2-position deshield adjacent protons, causing their signals to appear at a lower field. semanticscholar.org The two protons of the primary amide (-CONH₂) would typically appear as a broad singlet, though its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of ten carbon atoms: eight for the quinoline ring system, one for the carbon attached to the bromine (C-6), and one for the carbonyl carbon of the amide group, which typically resonates at a significantly downfield position (~170 ppm). nih.gov While specific spectral data for this compound are not detailed in the reviewed literature, the expected signals can be predicted based on analyses of similar quinoline structures. semanticscholar.orgresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values (δ) and coupling constants (J) are not available in the cited literature for the title compound. The table indicates the expected signals.)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Expected Signal | Assignment | Expected Signal |

| Quinoline H-3, H-4, H-5, H-7, H-8 | Multiplets/Doublets | Quinoline C-2, C-3, C-4, C-4a | Data not available |

| Amide -NH₂ | Broad Singlet | Quinoline C-5, C-6, C-7, C-8, C-8a | Data not available |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and using a soft ionization technique like electrospray ionization (ESI), provides highly accurate mass measurements. jst.go.jp

For this compound (molecular formula C₁₀H₇BrN₂O), HRMS would be used to confirm the exact mass of its molecular ion. The presence of the bromine atom is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). nih.gov LC-MS analysis of the precursor, 6-bromoquinoline-2-carboxylic acid, shows an (M+H)⁺ peak at m/z 253, which corresponds to its molecular weight. chemicalbook.com A similar analysis for the amide would be expected to confirm its molecular weight of 251.07 g/mol .

Table 2: Mass Spectrometry Data for this compound (Note: Based on theoretical calculation. Specific experimental data from the cited literature is for the precursor.)

| Technique | Ion Mode | Expected m/z [M+H]⁺ | Molecular Formula |

|---|

Other Spectroscopic Characterization Methods (e.g., FT-IR, UV-Vis)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bruker.com For this compound, the FT-IR spectrum would display characteristic absorption bands confirming the key functional groups. semanticscholar.orgresearchgate.net The amide group would be identified by N-H stretching vibrations (typically two bands for a primary amide in the 3100-3500 cm⁻¹ region) and a strong C=O (carbonyl) stretching band around 1650-1690 cm⁻¹. redalyc.org Vibrations corresponding to the aromatic C-H and C=C bonds of the quinoline ring would also be present. redalyc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and the spectrum of this compound is expected to show distinct absorption maxima corresponding to π→π* transitions within the aromatic system. mdpi.com

Table 3: Expected FT-IR Absorption Bands for this compound (Note: Wavenumber ranges are typical for the functional groups listed. Specific experimental data is not available in the cited literature.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch | 1650 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Crystallography for Elucidating Solid-State Structures

For this compound, a successful crystallographic analysis would confirm the planarity of the quinoline ring system and determine the orientation of the carboxamide group relative to the ring. Hydrogen bonding involving the amide protons and the carbonyl oxygen would be expected to play a significant role in the crystal lattice. Although crystallographic data for the title compound is not available in the searched literature, the structures of many quinoline derivatives have been resolved, providing a basis for understanding how these molecules pack in the solid state. nih.gov

Table 4: Crystal Structure Data for this compound (Note: This table represents the type of data obtained from X-ray crystallography. No experimental data for the title compound is available in the cited literature.)

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). | Data not available |

| Z | Number of molecules per unit cell. | Data not available |

Computational Chemistry and Theoretical Studies on 6 Bromoquinoline 2 Carboxamide

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This modeling helps in understanding the binding mechanism and affinity between the molecule and its potential biological target.

For derivatives closely related to 6-bromoquinoline-2-carboxamide, docking studies have been instrumental in elucidating potential mechanisms of action. For instance, studies on quinoline-3-carboxamides (B1200007) have explored their interactions with the kinase domains of proteins like ATM (ataxia telangiectasia mutated). mdpi.comresearchgate.net These studies reveal that the quinoline (B57606) nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, acting as a competitive inhibitor of ATP. mdpi.com Similarly, docking of 6-bromo quinazoline (B50416) derivatives into the EGFR (Epidermal Growth Factor Receptor) active site has shown hydrogen bonding and other key interactions with critical amino acid residues. nih.govresearchgate.net

The binding interactions for such compounds typically involve a combination of forces:

Hydrogen Bonds: The carboxamide group (-CONH2) is a potent hydrogen bond donor and acceptor, often interacting with polar residues in the receptor's active site. The quinoline nitrogen can also act as a hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The aromatic quinoline ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan or tyrosine in the binding pocket. mdpi.comresearchgate.net

Halogen Bonds: The bromine atom at the 6-position can potentially form halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity and selectivity. mdpi.com

These computational approaches allow for the calculation of binding energy, which estimates the strength of the ligand-receptor interaction. For example, docking studies on 6-bromo quinazoline derivatives against EGFR calculated binding energies in the range of -5.3 to -6.7 kcal/mol. nih.govresearchgate.net While specific to the quinazoline scaffold, this data highlights the potential for halogenated aromatic systems to form stable complexes with biological targets.

Table 1: Potential Ligand-Receptor Interactions for Quinoline-based Scaffolds

| Interaction Type | Molecular Feature | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond | Carboxamide group, Quinoline nitrogen | Polar amino acids (e.g., Asp, Tyr) mdpi.comresearchgate.net |

| π-π Stacking | Quinoline ring | Aromatic amino acids (e.g., Trp, Tyr) mdpi.com |

| Halogen Bond | 6-Bromo substituent | Electron-donating atoms in residues mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. nih.gov The goal is to develop mathematical models that can predict the activity of new, unsynthesized molecules.

For classes of compounds including quinoline carboxamides, QSAR studies have identified key molecular properties that influence their biological activities. uran.ua These analyses often reveal that activity is dependent on a combination of geometric, electronic, and lipophilic factors. uran.uapensoft.net

Key descriptors often found to be significant in QSAR models for related heterocyclic compounds include:

Lipophilicity (logP): This descriptor measures the oil/water partition coefficient of a molecule and is crucial for its ability to cross cell membranes. An increase in logP has been correlated with increased diuretic activity in some tricyclic quinoline derivatives. uran.ua

Electronic Properties: Descriptors like dipole moment and the energy of the highest occupied molecular orbital (HOMO) can influence how a molecule interacts with its receptor. uran.ua For certain thiazole (B1198619) derivatives, antioxidant activity was found to increase with a larger dipole moment and specific energy parameters. pensoft.net

Geometric and Steric Descriptors: Molecular volume, surface area, and refractivity can impact how well a ligand fits into a receptor's binding site. uran.uapensoft.net In some cases, lower molecular volume and surface area have been linked to higher antioxidant activity. pensoft.net

A typical multivariate linear QSAR model takes the form: Biological Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant uran.ua

By developing such models for a series of this compound analogues, researchers could predict which substitutions on the quinoline ring or carboxamide group would be most likely to enhance a desired biological effect, thereby streamlining the drug discovery process. nih.govnih.gov

Density Functional Theory (DFT) and Quantum Chemical Computations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is a highly effective approach for calculating various molecular properties, including kinetic and thermodynamic stability, molecular geometry, and electronic properties like orbital energies. nih.govrsc.org

For quinoline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-31+G(d,p), have been employed to understand their structural and electronic characteristics. nih.govnih.govresearchgate.net

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. rsc.org The energy gap (ΔE) between HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules and biological receptors. nih.gov

Quantum Chemical Descriptors: DFT can be used to calculate properties such as electronegativity, chemical hardness/softness, and chemical potential, which provide further insights into the reactivity of the molecule. rsc.org

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT for Quinoline Derivatives

| Descriptor | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate an electron |

| LUMO Energy | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability rsc.org |

| Electronegativity | Measures the power to attract electrons |

These theoretical calculations provide a fundamental understanding of the intrinsic properties of the this compound molecule, which underpins its behavior in biological systems. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. rsc.org For a molecule like this compound, a key point of flexibility is the rotation around the C-C bond connecting the carboxamide group to the quinoline ring. Theoretical calculations can determine the energy barriers for this rotation and identify the most stable (lowest energy) conformations. researchgate.net

Molecular Dynamics (MD) simulations build upon this by modeling the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the dynamic behavior of a ligand-receptor complex, assessing its stability and the persistence of key interactions identified in docking studies. nih.gov

In studies of related quinoline-3-carboxamide (B1254982) derivatives complexed with kinases, MD simulations have been used to:

Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 ns), researchers can determine if the complex remains stable or if the ligand dissociates. mdpi.comresearchgate.net

Analyze Hydrogen Bond Persistence: MD simulations can track the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most stable and crucial for binding. nih.gov

Observe Conformational Changes: Simulations can show how the ligand and protein adapt to each other's presence, providing a more realistic view of the binding event than static docking poses. mdpi.com

These dynamic simulations offer a deeper understanding of the ligand-receptor interactions, confirming the stability of binding modes and highlighting the flexibility of both the ligand and the target protein. researchgate.net

In Silico Prediction of Biological Activity and Physicochemical Properties Relevant to Bioavailability

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates, as well as their potential biological activities. nih.gov These predictions are crucial for assessing the "drug-likeness" of a compound early in the discovery process.

For quinoline derivatives, computational tools like admetSAR and Molinspiration have been used to predict properties relevant to bioavailability. nih.gov A key framework for evaluating drug-likeness is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.

Table 3: Predicted Physicochemical Properties and Lipinski's Rule of Five Parameters

| Property | Lipinski's Rule | Relevance to Bioavailability |

|---|---|---|

| Molecular Weight | ≤ 500 g/mol | Affects size-dependent diffusion and transport. |

| LogP | ≤ 5 | Measures lipophilicity, affecting membrane permeability. |

| H-bond Donors | ≤ 5 | Influences solubility and membrane transport. |

| H-bond Acceptors | ≤ 10 | Influences solubility and receptor binding. |

Note: The values in the table represent the general rules, not specific calculated values for this compound.

Furthermore, web-based platforms like SuperPred can be used to predict the spectrum of biological activity by comparing the chemical structure of a query molecule to a database of known active compounds. ucj.org.ua This can suggest potential protein targets and therapeutic applications. For bromo-derivatives of other heterocyclic systems, such predictions have identified potential targets like DNA lyase and butyrylcholinesterase. ucj.org.ua These in silico predictions help prioritize compounds for further experimental testing and can provide initial hypotheses about their mechanism of action. nih.govucj.org.ua

Investigation of Biological Activities and Mechanisms of Action for 6 Bromoquinoline 2 Carboxamide and Its Analogs

Enzyme Inhibition Studies

Quinoline-2-carboxamide (B1208818) derivatives have been identified as potent inhibitors of several key enzyme families, including carbonic anhydrases, acetylcholinesterase, and protein kinases.

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that play a crucial role in processes such as pH homeostasis. nih.govtandfonline.com Several human CA (hCA) isoforms are established therapeutic targets. nih.gov Studies have explored quinoline-based compounds, including quinoline-2-carboxamides, as CA inhibitors. nih.govresearchgate.net

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.govtandfonline.com With the exception of hCA IX, all tested isoforms were inhibited in the low to high nanomolar range. nih.govtandfonline.com For instance, compound 5h (8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide) from this series showed significant inhibition of hCA I and hCA II, with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. nih.govnih.govtandfonline.com Compounds 5a and 5b also displayed notable potency against hCA II, with Kᵢ values of 88.4 nM and 85.7 nM, respectively. nih.govtandfonline.com The inhibition against hCA IV was more moderate, with values in the range of 657.2–6757 nM. nih.govtandfonline.com

Other substituted quinoline (B57606) derivatives have also been evaluated. researchgate.netresearchgate.net A study of various substituted quinolines found them to be effective inhibitors of hCA I and hCA II, with Kᵢ values ranging from 46.04 to 956.82 nM for hCA I and 54.95 to 976.93 nM for hCA II. researchgate.netresearchgate.net In a separate investigation, a series of 4-anilinoquinoline-based benzenesulfonamides were developed as potent inhibitors of cancer-related isoforms hCA IX and hCA XII. nih.gov Specifically, para-sulfonamide derivatives 13a-c showed Kᵢ values of 25.8, 5.5, and 18.6 nM against hCA IX, and 9.8, 13.2, and 8.7 nM against hCA XII, respectively. nih.gov The meta-sulfonamide derivative 11c was also a highly potent hCA IX inhibitor with a Kᵢ of 8.4 nM. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Quinoline-2-Carboxamide Analogs and Related Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| 5h (8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide) | hCA I | 61.9 nM | nih.gov, tandfonline.com, nih.gov |

| hCA II | 33.0 nM | nih.gov, tandfonline.com, nih.gov | |

| 5a (8-ethoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide) | hCA II | 88.4 nM | nih.gov, tandfonline.com |

| 5b (8-propoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide) | hCA II | 85.7 nM | nih.gov, tandfonline.com |

| 11c (meta-sulfonamide derivative) | hCA IX | 8.4 nM | nih.gov |

| 13a (para-sulfonamide derivative) | hCA IX | 25.8 nM | nih.gov |

| hCA XII | 9.8 nM | nih.gov | |

| 13b (para-sulfonamide derivative) | hCA IX | 5.5 nM | nih.gov |

| hCA XII | 13.2 nM | nih.gov | |

| 13c (para-sulfonamide derivative) | hCA IX | 18.6 nM | nih.gov |

| hCA XII | 8.7 nM | nih.gov |

Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease. uj.edu.pl Quinoline derivatives have shown considerable potential as AChE inhibitors. arabjchem.orgresearchgate.net Molecular docking studies suggest the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE. arabjchem.org

A study of various substituted quinoline derivatives revealed them to be effective AChE inhibitors, with Kᵢ values ranging from 5.51 to 155.22 nM. researchgate.netresearchgate.net Certain cyanoquinoline derivatives and a novel N-nitrated 6,8-dimethoxyquinoline (B1356820) showed particularly potent inhibition, with IC₅₀ values between 6.84 and 26.94 nM. researchgate.net

Hybrid molecules combining quinoline structures with other pharmacophores have also been developed. mdpi.comacs.org New hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide were synthesized and found to be potent inhibitors of both AChE and butyrylcholinesterase (BChE), with a preference for BChE. mdpi.com The lead compound, 7h (4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide), had an IC₅₀ of 0.131 µM for AChE, which was five times more potent than the reference drug tacrine. mdpi.com Another study created hybrids of 6-chlorotacrine and a pyrano[3,2-c]quinoline scaffold, which retained the potent and selective human AChE inhibitory activity of the parent compound. acs.org

Table 2: Acetylcholinesterase (AChE) Inhibition by Quinoline Analogs

| Compound/Series | Inhibition Constant (Kᵢ / IC₅₀) | Selectivity | Reference |

| Substituted Quinolines | Kᵢ: 5.51–155.22 nM | - | researchgate.net, researchgate.net |

| Cyanoquinoline Derivatives | IC₅₀: 6.84–26.94 nM | - | researchgate.net |

| 7h (Hybrid Molecule) | IC₅₀: 0.131 µM | Potent BChE inhibitor (IC₅₀: 0.0680 µM) | mdpi.com |

| 2,4,6,7,8,9-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines | IC₅₀: 0.19–3.27 μM | - | arabjchem.org |

Protein kinases (PKs) are critical regulators of cellular processes, and their dysregulation is linked to diseases like cancer. researchgate.net Protein kinase CK2, in particular, is overexpressed in many cancers and is a target for therapeutic intervention. tandfonline.com Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2. tandfonline.comnih.govtandfonline.com

In one study, forty-three new 3-quinoline carboxylic acid derivatives were synthesized, and twenty-two of them inhibited CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comnih.gov The most potent inhibitors were identified among tetrazolo-[1,5-a]quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with some compounds showing submicromolar activity. tandfonline.comnih.gov A hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was also identified as a CK2 inhibitor. tandfonline.com

Quinoline derivatives have also been explored as inhibitors of other kinases, such as phosphoinositide 3-kinases (PI3K). google.comfrontiersin.org

Table 3: Protein Kinase CK2 Inhibition by Quinoline Carboxylic Acid Derivatives

| Compound Class | Inhibition Range (IC₅₀) | Reference |

| 3-Quinoline Carboxylic Acid Derivatives | 0.65 to 18.2 μM | tandfonline.com, nih.gov |

| Tetrazolo-[1,5-a]quinoline-4-carboxylic Acids | Submicromolar to low micromolar | tandfonline.com, nih.gov |

| 2-Aminoquinoline-3-carboxylic Acids | Submicromolar to low micromolar | tandfonline.com, nih.gov |

Receptor Ligand Modulatory Activities

Analogs of 6-bromoquinoline-2-carboxamide have demonstrated significant modulatory effects on key receptors in the central nervous system, including metabotropic glutamate (B1630785) receptors and P2X7 receptors.

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that play important roles in synaptic transmission and neuronal excitability. jst.go.jpjst.go.jp The mGluR1 and mGluR2 subtypes are targets for conditions like neuropathic pain and cognitive disorders. nih.govnih.gov

A series of 2-substituted quinoline-6-carboxamide (B1312354) derivatives were synthesized and evaluated for their mGluR1 antagonistic activity. jst.go.jpnih.gov Compound 13c (N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide) showed the highest potency, with an IC₅₀ value of 2.16 µM against mGluR1. jst.go.jpnih.gov

In the search for selective mGluR2 negative allosteric modulators, a high-throughput screening campaign led to the discovery of 4-arylquinoline-2-carboxamides as a highly potent and selective class of compounds. nih.gov This discovery highlights the potential of the quinoline-2-carboxamide scaffold for developing selective antagonists for the mGluR2 receptor, which is challenging due to its high homology with the mGluR3 receptor. nih.gov The demand for quinoline-based intermediates like 6-Bromoquinoline-2-carboxylic acid is partly driven by increasing research into mGluR modulators. vulcanchem.com

Table 4: Metabotropic Glutamate Receptor (mGluR) Antagonism by Quinoline Carboxamide Derivatives

| Compound | Target Receptor | Activity (IC₅₀) | Reference |

| 13c (N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide) | mGluR1 | 2.16 µM | nih.gov, jst.go.jp |

| 4-Arylquinoline-2-carboxamides | mGluR2 | Potent and selective NAMs | nih.gov |

| cis-10 (quinoline derivative) | rat mGluR1 | 20 nM | researchgate.net |

| cis-64a (quinoline derivative) | human mGluR1 | 0.5 nM | researchgate.net |

The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and cancer. nih.govnih.gov Several studies have identified quinoline-based compounds, including quinoline-carboxamides, as potent P2X7R antagonists. nih.govnih.govcornell.educaltech.edu

A study exploring the structure-activity relationship (SAR) of novel quinoline-carboxamide derivatives found that substitutions on an associated phenyl ring significantly influenced potency. nih.govnih.gov Compound 1e , with an electron-withdrawing -OCF₃ group, was the most potent in its series, exhibiting an IC₅₀ value of 0.457 µM against the human P2X7R. nih.gov This was a tenfold improvement over the reference compound. nih.gov Compounds 1d and 1h also showed strong potency with IC₅₀ values of 0.682 µM and 0.685 µM, respectively. nih.gov

Further optimization of a quinoline scaffold led to even more potent antagonists. caltech.edu The 2-chloro-5-adamantyl-quinoline derivative 16c and the 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative 17k displayed IC₅₀ values of 4 nM and 3 nM, respectively. caltech.edu These compounds also effectively inhibited the release of the pro-inflammatory cytokine IL-1β. caltech.edu

Table 5: P2X7 Receptor (P2X7R) Antagonism by Quinoline Derivatives

| Compound | Target Receptor | Activity (IC₅₀) | Reference |

| 1e (Quinoline-carboxamide derivative) | h-P2X7R | 0.457 µM | nih.gov |

| 1d (Quinoline-carboxamide derivative) | h-P2X7R | 0.682 µM | nih.gov |

| 1h (Quinoline-carboxamide derivative) | h-P2X7R | 0.685 µM | nih.gov |

| 16c (2-chloro-5-adamantyl-quinoline derivative) | P2X7R | 4 nM | caltech.edu |

| 17k (2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative) | P2X7R | 3 nM | caltech.edu |

Cannabinoid Receptor (CB2) Ligand Binding and Selectivity

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising therapeutic target for inflammatory diseases, fibrotic conditions, and neurodegenerative disorders. newswise.com Selective modulation of CB2 is sought after to avoid the psychoactive effects associated with the cannabinoid receptor 1 (CB1). newswise.com

Recent research has identified a series of 6-substituted 4-quinolone-3-carboxamides as highly selective CB2 receptor ligands. nih.gov These compounds have shown potent binding affinities in the low nanomolar to sub-nanomolar range, with some exhibiting a selectivity index greater than 14,000 for CB2 over CB1. nih.gov While specific binding data for this compound itself is not detailed, the activity of its analogs underscores the potential of the substituted quinoline core in designing selective CB2 ligands. For instance, the crystal structure of human CB2 in complex with the antagonist AM10257 has revealed key binding interactions that can inform the rational design of new, selective compounds. newswise.com

The pharmacology of ligands at the CB2 receptor is complex, with different compounds acting as agonists or inverse agonists. unife.it This functional difference is thought to depend on their ability to interact with a "toggle switch" residue, Trp6.48, within the receptor. unife.it

Translocator Protein (TSPO) Ligand Binding

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has been investigated as a target for drug delivery and imaging. researchgate.netnih.gov Quinoline carboxamide derivatives are among the classes of ligands known to bind to TSPO. researchgate.net The isoquinoline (B145761) carboxamide PK11195 is a well-known selective high-affinity ligand for TSPO and has been widely used in binding and functional studies. nih.govmdpi.com

While direct binding studies of this compound to TSPO are not extensively documented in the available literature, the broader class of quinoline and isoquinoline carboxamides has established precedent for this interaction. For example, certain quinazoline (B50416) carboxamide ligands have been shown to bind to TSPO. researchgate.net The binding affinity of ligands to TSPO can be influenced by polymorphisms in the TSPO gene, such as rs6971, which can result in high-affinity, mixed-affinity, and low-affinity binder phenotypes in the human population. nih.gov This genetic variation is an important consideration in the development of TSPO-targeted agents. nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines

Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inhibiting topoisomerases, protein kinases, and dihydroorotate (B8406146) dehydrogenase. nih.govarabjchem.org The incorporation of a carboxamide group is a known strategy to enhance this anticancer potency. nih.gov

Derivatives of quinoline have been evaluated for their cytotoxic activity against various cancer cell lines, including the K562 leukemia cell line. neuroquantology.comresearchgate.net For instance, a derivative of 2-(4-methyl phenyl)quinoline-4-carboxyhydrazide showed potent activity against K562 cells. neuroquantology.com Another study reported that certain analogs of LY83583, a quinoline derivative, exhibited good IC50 values against K562 cells, with one analog showing high potency. researchgate.net Additionally, some quinoline derivatives have demonstrated potent anticancer activity against the K562 cell line with low GI50 values.

The antiproliferative activity of quinoline derivatives has been tested across a range of other tumor cell lines.

HeLa (Cervical Cancer): In vitro studies have shown that certain quinoline compounds can induce apoptosis in HeLa cells. researchgate.net

HT29 (Colon Carcinoma): Substituted quinoline derivatives have been tested for their antiproliferative activity against HT29 cells, with some compounds showing greater activity than the reference drug 5-fluorouracil. researchgate.net

A549 (Lung Carcinoma): A variety of substituted quinoline analogues have been assessed for their in vitro cytotoxicity against A549 cancer cells. neuroquantology.com

Hep3B (Hepatocellular Carcinoma): The antiproliferative effects of novel substituted quinoline-2-carboxamide derivatives have been evaluated on HEP-3B cancer cells. nih.gov

MCF7 (Breast Cancer): Quinoline derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells. researchgate.netnih.gov Some compounds demonstrated significant antiproliferative potency against this cell line. researchgate.net

The following table summarizes the IC50 values for selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT29 | Not specified, but identified as promising | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | HeLa, HT29 | Not specified, but identified as promising | researchgate.net |

| 6-Bromo-5-nitroquinoline | HT29 | Lower cytotoxicity than 5-FU | researchgate.net |

| Pyrazine, quinoline-carboxamide, and oxadiazole derivatives | h-P2X7R-MCF-7 | 0.457 - 0.890 | nih.gov |

| Substituted quinoline analogues | A549, MCF-7, C26, A2780 | High cytotoxicity observed | neuroquantology.com |

The anticancer effects of quinoline derivatives are mediated through several mechanisms.

Apoptosis Induction: Many quinoline compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. researchgate.netbohrium.com This can be triggered by the generation of reactive oxygen species (ROS) and the activation of caspase-mediated pathways. researchgate.net For example, certain chalcone (B49325) derivatives have been shown to induce apoptosis in ovarian cancer cells through ROS generation. mdpi.com

Cell Cycle Arrest: Another common mechanism is the induction of cell cycle arrest, often at the G2/M phase. bohrium.comacs.org This prevents cancer cells from dividing and proliferating. Research has shown that some quinoline derivatives can cause cell cycle arrest by modulating the activity of proteins like p21 and PCNA. mdpi.com The interaction of these compounds with DNA can also contribute to halting the cell cycle. nih.gov

DNA Interaction: Quinoline derivatives can interact with DNA, for instance by intercalating into the DNA helix, which disrupts replication and transcription processes. These interactions can be observed as hyperchromic or hypochromic shifts in their spectra when bound to DNA. researchgate.net

Antimicrobial and Antiviral Activity Assessments

The quinoline core is a well-established pharmacophore in the development of antimicrobial and antiviral agents. tandfonline.comorientjchem.org

Antimicrobial Activity: Various quinoline carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. orientjchem.orgscispace.com Studies have shown that these compounds can exhibit promising antibacterial and antifungal activities. scispace.comscispace.com For instance, some novel quinoline-2-carboxylic acid derivatives demonstrated strong inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida species. ajchem-a.com The antimicrobial efficacy can be influenced by the nature and position of substituents on the quinoline ring.

Antiviral Activity: Quinoline derivatives have also been investigated for their antiviral properties. A series of quinoline carboxamide derivatives have been evaluated for activity against the acyclovir-resistant herpes simplex virus. orientjchem.orgscispace.com More recently, quinoline analogues have been identified as potent antivirals against Enterovirus D68. nih.gov Additionally, some adamantane-containing quinoline derivatives have been investigated for their potential antiviral activities.

The following table provides an overview of the antimicrobial activity of selected quinoline derivatives.

| Derivative Class | Tested Organisms | Activity | Reference |

| N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives | Bacteria and Fungi | Promising antibacterial and antifungal | scispace.com |

| Quinoline-2-carboxylic acid Schiff base derivatives | S. aureus, E. coli, Candida sp. | Strong inhibitory activity | ajchem-a.com |

| 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives | C. tetani, M. tuberculosis | Excellent antibacterial and antitubercular | nih.gov |

| Quinolone-carboxamides based on amino esters | Enterococcus faecalis | High antibacterial activity | scispace.com |

Antibacterial Efficacy (e.g., against M. tuberculosis, Staphylococcus aureus)

Quinoline derivatives have demonstrated significant potential as antibacterial agents, with activity against a range of pathogenic bacteria. researchgate.net Analogs of this compound have been investigated for their efficacy against notable pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus.

In the fight against tuberculosis, several quinoline-2-carboxamide analogs have shown promising activity. For instance, N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide have exhibited higher activity against M. tuberculosis than the standard drugs isoniazid (B1672263) and pyrazinamide. mdpi.com Furthermore, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were synthesized and tested against various mycobacterial strains. researchgate.net Within this series, compounds featuring a 6-bromoquinoline (B19933) core linked to phenyltriazole substituents were evaluated. researchgate.net One particular compound, 5n, which incorporates a quinoline-triazole hybrid structure, demonstrated the highest efficacy against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL. researchgate.net

With respect to Staphylococcus aureus, quinoline-based hybrids have also shown potent activity. A hybrid molecule, 7b, which combines a quinoline structure with a hydroxyimidazolium moiety, proved to be a potent anti-staphylococcal agent with a MIC value of 2 µg/mL (5 µM). mdpi.com Another hybrid, 7h, also demonstrated inhibitory activity against S. aureus at a concentration of 20 µg/mL (47 µM). mdpi.com The activity of these compounds highlights the potential of quinoline-carboxamide derivatives as a foundation for developing new treatments for bacterial infections.

Below is a data table summarizing the antibacterial activity of selected quinoline-2-carboxamide analogs.

| Compound/Analog | Target Organism | Activity | Reference |

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | Higher activity than isoniazid/pyrazinamide | mdpi.com |

| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | Higher activity than isoniazid/pyrazinamide | mdpi.com |

| N-(2-Phenylethyl)quinoline-2-carboxamide | M. tuberculosis | Higher activity than isoniazid/pyrazinamide | mdpi.com |

| Compound 5n (quinoline-triazole hybrid) | M. tuberculosis | MIC: 12.5 μg/mL | researchgate.net |

| Hybrid 7b (quinoline-hydroxyimidazolium) | S. aureus | MIC: 2 µg/mL (5 µM) | mdpi.com |

| Hybrid 7h (quinoline-hydroxyimidazolium) | S. aureus | MIC: 20 µg/mL (47 µM) | mdpi.com |

Antimalarial Potential

The quinoline core is historically significant in the development of antimalarial drugs, with quinine (B1679958) being a primary example. researchgate.net Research into quinoline-2-carboxamide analogs has continued this legacy, exploring their potential against Plasmodium falciparum, the most lethal malaria parasite. nih.gov

A study on 4-oxo-3-carboxyl quinolones revealed that modifications at various positions of the quinolone ring significantly impact antimalarial potency. nih.gov For instance, a 7-methoxy quinolone with a carboxyl ester at the 3-position (compound 7) showed the best antimalarial activity, with an EC₅₀ of approximately 0.25 μM against both K1 and 3D7 strains of P. falciparum. nih.gov Replacing the ester with a carboxylic acid or carboxamide group abolished this activity. nih.gov Further exploration of 2-aryl substituted 7-methoxy quinolones showed that a meta-methoxy phenyl group at the C-2 position resulted in the most potent analog in that series (EC₅₀ in K1: 0.13 μM; EC₅₀ in 3D7: 0.10 μM). nih.gov

Another class of quinoline-based compounds, known as Torin analogs, which are benzo[h] mdpi.comresearchgate.netnaphthyridin-2(1H)-ones, have also been identified as promising antimalarial agents effective against multiple life-cycle stages of the Plasmodium parasite. scispace.com Torin 2, for example, displayed an EC₅₀ of 8 nM against stages III-V gametocytes, which are responsible for malaria transmission. scispace.com This highlights the potential of these compounds as transmission-blocking agents. scispace.com

The antimalarial activities of selected quinoline derivatives are presented in the table below.

| Compound/Analog | P. falciparum Strain(s) | Activity (EC₅₀) | Reference |

| Compound 7 (7-methoxy-4-oxo-3-carboxyl ester quinolone) | K1, 3D7 | ~0.25 μM | nih.gov |

| 31c (7-methoxy-2-(meta-methoxy phenyl) quinolone) | K1, 3D7 | 0.13 μM, 0.10 μM | nih.gov |

| Torin 2 | Stages III-V Gametocytes | 8 nM | scispace.com |

Antifilarial Activity

Quinolones have emerged as a novel class of antifilarial agents. acs.org A series of N-substituted quinol-4(1H)-one-3-carboxamide derivatives were designed and synthesized to evaluate their in vivo macrofilaricidal activity against Acanthocheilonema viteae. acs.org

Among the synthesized compounds, thirteen showed activity. acs.org The most potent compound, 4a, exhibited 100% macrofilaricidal and 90% microfilaricidal activities. acs.org Another compound, 4e, demonstrated a significant 80% macrofilaricidal response, while compound 5c resulted in 100% sterilization of female worms. acs.org These findings underscore the potential of quinolone-carboxamides in the development of new treatments for filariasis. acs.org

The table below summarizes the antifilarial activity of key N-substituted quinol-4(1H)-one-3-carboxamide derivatives.

| Compound | Activity Against A. viteae | Reference |

| 4a | 100% macrofilaricidal, 90% microfilaricidal | acs.org |

| 4e | 80% macrofilaricidal | acs.org |

| 5c | 100% sterilization of female worms | acs.org |

Elucidation of Molecular Targets and Downstream Signaling Pathways

Understanding the molecular targets and the signaling pathways affected by this compound and its analogs is crucial for their development as therapeutic agents. Research has identified several potential mechanisms of action, including enzyme inhibition and interference with key cellular signaling pathways.

One of the identified mechanisms for the anticancer activity of quinoline and quinolone carboxamides is the inhibition of topoisomerases and protein kinases. nih.gov The two most potent macrofilaricidal compounds, 4a and 4e, were found to interfere with DNA topoisomerase II at a concentration of 10 μmol/mL. acs.org In the context of antitubercular activity, certain 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives, including compound 5n, have been shown to inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. researchgate.net Molecular docking studies have helped to visualize the interactions between these molecules and their target enzyme. researchgate.net

Furthermore, quinoline derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a group of metalloenzymes involved in various physiological processes. tandfonline.com A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and found to inhibit several human CA (hCA) isoforms. tandfonline.com For example, compound 5h showed low nanomolar inhibition of hCA I and hCA II. tandfonline.com

The PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer, is another target for quinoline-based compounds. google.com Inhibition of mTOR, a downstream signaling molecule of PI3K, can lead to the inhibition of tumor cell proliferation. google.com Torin compounds, which are structurally related to quinoline carboxamides, have been identified as potent inhibitors of mTOR. scispace.com

The table below lists the identified molecular targets and signaling pathways for various quinoline-2-carboxamide analogs.

| Compound/Analog Class | Molecular Target/Signaling Pathway | Therapeutic Area | Reference |

| Quinolone Carboxamides (e.g., 4a, 4e) | DNA Topoisomerase II | Antifilarial | acs.org |

| Quinoline-Triazole Hybrids (e.g., 5n) | InhA Enzyme | Antitubercular | researchgate.net |

| 8-Substituted Quinoline-2-Carboxamides (e.g., 5h) | Carbonic Anhydrases (hCA I, hCA II) | Multiple | tandfonline.com |

| Torin Analogs | mTOR Signaling Pathway | Anticancer, Antimalarial | scispace.comgoogle.com |

Advanced Methodologies and Applications in Research

Development of Radiolabeled Probes for Imaging Studies (e.g., PET tracers)

The quinoline (B57606) scaffold is a critical component in the development of advanced imaging agents, particularly for Positron Emission Tomography (PET). Research in this area has heavily focused on quinoline derivatives designed to target specific biological markers, such as the Fibroblast Activation Protein (FAP), which is overexpressed in many types of cancer. However, studies predominantly utilize the 6-bromoquinoline-4-carboxylic acid core for the synthesis of FAP inhibitors (FAPI) like FAPI-39, FAPI-40, and FAPI-46. ambeed.comlookchem.com In these syntheses, the carboxylate at the 4-position is key for coupling with linker reagents. ambeed.comlookchem.com Similarly, other precursors like 6-fluoroquinoline-4-carboxylic acid and 6-bromoquinoline-4-carboxylic acid have been used to create FAP-targeted radiotracers for PET imaging. google.com

While these findings underscore the importance of the 6-bromoquinoline (B19933) moiety in radiopharmaceutical development, the scientific literature does not currently feature 6-Bromoquinoline-2-carboxamide specifically for the development of radiolabeled probes or PET tracers. Research has instead prioritized other isomers, such as those substituted at the 4-position, for these applications.

Integration into Nanosensor Fabrication for Biomolecule Detection

Nanosensors functionalized with organic molecules offer a highly sensitive method for detecting specific biorelevant analytes. The quinoline framework is often employed in the design of such sensors due to its inherent fluorescent properties and ability to coordinate with metal ions. For instance, nanosensors have been developed by functionalizing carbon dots with quinoline derivatives to create fluorescent sensors for ions like Zn2+ and Cu2+. google.com

In a specific application, a nanosensor for detecting kynurenic acid was fabricated using 7-bromoquinoline-2-carboxylic acid and nitrogen-doped carbon quantum dots. This demonstrates the utility of bromoquinoline carboxylic acids in this field. However, there is no specific information available in the reviewed literature detailing the integration of this compound into nanosensor fabrication for biomolecule detection.

Functionalization for Fluorescent Tracking and Cell Imaging in Research Settings

Quinoline derivatives are widely recognized for their fluorescent properties, making them valuable tools for bioimaging. The specific emission and absorption wavelengths can be tuned by altering the substituents on the quinoline core. For example, adding a hydroxyl group to the quinoline structure can enhance its polarity and suitability for designing fluorescent probes. In one study, a quinoline-based compound was converted into a fluorescent dye suitable for cell imaging by introducing a dimethylamino group, starting from a 7-bromoquinoline-2-carboxylate precursor.

Despite the general utility of quinolines as fluorophores, specific research detailing the functionalization of this compound for the purpose of fluorescent tracking and cell imaging is not present in the current body of scientific literature. The focus has remained on other derivatives that possess more inherently favorable photophysical properties.

Utilization as Versatile Chemical Building Blocks for Diverse Compound Libraries

The primary and most clearly documented application of this compound is its role as a versatile chemical building block in synthetic and medicinal chemistry. It serves as a key intermediate in the construction of more complex, biologically active molecules. The compound itself can be synthesized from 6-bromoquinoline-2-carbonitrile.

Its utility is highlighted in patent literature, where it is listed as a reactant or intermediate in the synthesis of novel therapeutic agents. For example, this compound has been cited in the development of new Integrated Stress Response (ISR) inhibitors and Janus kinase (JAK) inhibitors. The presence of the bromine atom at the 6-position allows for further chemical modifications, such as cross-coupling reactions, while the carboxamide group at the 2-position provides a site for additional linkages, making it a valuable scaffold for generating diverse compound libraries.

The synthetic pathway often involves its precursor, 6-bromo-quinoline-2-carbonitrile, which is used to build a wide array of complex heterocyclic compounds.

| Precursor/Building Block | CAS Number | Downstream Product | CAS Number of Downstream Product | Reference |

|---|---|---|---|---|

| 6-bromo-quinoline-2-carbonitrile | 65185-41-3 | This compound | 65148-09-6 | |

| 6-bromo-quinoline-2-carbonitrile | 65185-41-3 | 6-(4-Fluorophenyl)-2-(2-methyl-1-(1H-1,2,3-triazol-1-yl)propyl)quinoline | 1381786-56-6 | |

| This compound | 65148-09-6 | Investigational ISR Inhibitors | Not Applicable | |

| This compound | 65148-09-6 | Investigational Janus Kinase Inhibitors | Not Applicable |

High-Throughput Screening Approaches in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds against biological targets. The quinoline derivative class of molecules is frequently included in HTS campaigns due to their structural diversity and known biological activities. Screening of quinoline-based libraries has successfully identified lead compounds for various therapeutic areas, including antiviral and antiparasitic agents.

While research into structurally related quinoline carboxamides often involves HTS to identify biological activity, there are no specific reports in the reviewed literature of this compound itself being identified as a "hit" from, or being a primary component of, a library used in a high-throughput screening campaign. Its role appears to be more in the subsequent, targeted synthesis of compounds based on leads from other screening efforts.

Q & A

Q. How should researchers present synthetic and analytical data for publication?

- Documentation : Include detailed experimental sections with CAS numbers (e.g., 50998-17-9 for 6-bromoquinoxaline analogs) and spectral data (e.g., NMR shifts, HRMS m/z). Use SI units and IUPAC nomenclature consistently .

- Visualization : Provide reaction schemes with numbered intermediates and tabulate yields/purity. Use error bars in dose-response curves to indicate biological replicate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。